An In-depth Technical Guide to the Chemical Properties of Fmoc-beta-alanyl-L-proline
An In-depth Technical Guide to the Chemical Properties of Fmoc-beta-alanyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-beta-alanyl-L-proline is a dipeptide derivative of significant interest in the fields of peptide chemistry, drug discovery, and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications. The molecule incorporates three key structural features: the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the non-proteinogenic amino acid beta-alanine, and the proteinogenic imino acid L-proline. This unique combination imparts specific conformational and stability characteristics to the molecule, making it a valuable building block in the synthesis of peptidomimetics and other complex organic structures.
Core Chemical Properties
The chemical and physical properties of Fmoc-beta-alanyl-L-proline are largely derived from its constituent components. Below is a summary of the known properties of Fmoc-beta-alanine and L-proline, which are foundational to understanding the properties of the final dipeptide.
Table 1: Physicochemical Properties of Fmoc-beta-alanine and L-proline
| Property | Fmoc-beta-alanine | L-proline |
| Molecular Formula | C₁₈H₁₇NO₄ | C₅H₉NO₂ |
| Molecular Weight | 311.33 g/mol | 115.13 g/mol |
| Appearance | White to off-white powder or crystalline powder | Colorless to white crystals or crystalline powder |
| Melting Point | 142-150 °C | 205–228 °C (decomposes) |
| Solubility | Soluble in DMF, NMP, and aqueous base. Sparingly soluble in water. | Soluble in water (162 g/L). Insoluble in ethanol, diethyl ether, and n-butanol. |
| CAS Number | 35737-10-1 | 147-85-3 |
Note: The properties of the final dipeptide, Fmoc-beta-alanyl-L-proline, can be expected to be a composite of these values, with a molecular formula of C₂₃H₂₄N₂O₅ and a molecular weight of 408.45 g/mol .
Table 2: Spectroscopic Data for Precursors
| Spectroscopic Data | Fmoc-beta-alanine | L-proline |
| ¹H NMR (DMSO-d₆, δ, ppm) | ~12.2 (s, 1H, COOH), ~7.9 (d, 2H, Fmoc), ~7.7 (d, 2H, Fmoc), ~7.4 (t, 2H, Fmoc), ~7.3 (t, 2H, Fmoc), ~4.3 (d, 2H, Fmoc-CH₂), ~4.2 (t, 1H, Fmoc-CH), ~3.2 (q, 2H, N-CH₂), ~2.4 (t, 2H, CH₂-COOH) | ~4.1 (t, 1H, α-CH), ~3.3 (m, 2H, δ-CH₂), ~2.3 (m, 1H, β-CH), ~2.0 (m, 2H, γ-CH₂), ~1.9 (m, 1H, β'-CH) |
| ¹³C NMR (DMSO-d₆, δ, ppm) | ~173 (C=O, acid), ~156 (C=O, Fmoc), ~144, ~141, ~128, ~127, ~125, ~120 (Fmoc aromatic C), ~65 (Fmoc-CH₂), ~47 (Fmoc-CH), ~36 (N-CH₂), ~34 (CH₂-COOH) | ~174 (C=O), ~61 (α-C), ~46 (δ-C), ~30 (β-C), ~24 (γ-C) |
| IR (KBr, cm⁻¹) | ~3300 (N-H), ~3000-2500 (O-H), ~1740 (C=O, urethane), ~1690 (C=O, acid), ~1530 (N-H bend) | ~3400-2500 (O-H, N-H), ~1620 (C=O), ~1450 (CH₂ bend) |
Note: The presented spectroscopic data are approximate and can vary based on the solvent and experimental conditions. The spectrum of the final dipeptide will exhibit a combination of these signals, with characteristic shifts indicating the formation of the amide bond.
Experimental Protocols
Synthesis of Fmoc-beta-alanyl-L-proline (Solution-Phase)
A general method for the synthesis of Fmoc-beta-alanyl-L-proline in solution phase involves the coupling of Fmoc-beta-alanine to the secondary amine of L-proline using a suitable coupling agent.
Materials:
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Fmoc-beta-alanine
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L-proline
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N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
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1-Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM)
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Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Activation of Fmoc-beta-alanine: Dissolve Fmoc-beta-alanine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 equivalents) dissolved in a minimal amount of DMF or DCM. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours. A white precipitate of dicyclohexylurea (DCU) will form.
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Coupling Reaction: In a separate flask, dissolve L-proline (1.2 equivalents) in a mixture of water and dioxane, and add a base such as sodium carbonate to deprotonate the carboxylic acid and neutralize the amino acid.[1] Alternatively, for a non-aqueous approach, suspend L-proline methyl or ethyl ester hydrochloride (1.2 equivalents) in anhydrous DCM and add DIPEA (2.5 equivalents) to neutralize the salt and act as a base for the coupling. Cool this solution to 0 °C.
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Filter the activated Fmoc-beta-alanine solution to remove the DCU precipitate and add the filtrate dropwise to the L-proline solution at 0 °C.
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Allow the reaction to warm to room temperature and stir overnight.
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Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude Fmoc-beta-alanyl-L-proline by flash column chromatography on silica gel using a gradient of methanol in dichloromethane or a mixture of ethyl acetate and hexanes.[2][3]
